molecular formula C15H14N4O2 B2441273 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide CAS No. 1797977-48-0

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide

Cat. No.: B2441273
CAS No.: 1797977-48-0
M. Wt: 282.303
InChI Key: DUILBENHNPFLMN-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a compound that belongs to the class of pyrazolopyrimidines, which are known for their diverse biological activities This compound features a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Benzamide Moiety: The benzamide group can be introduced through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under specific conditions.

    Reduction: The benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide or 4-formyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide.

    Reduction: Formation of 4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Properties

IUPAC Name

4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-7-14-16-8-12(9-19(14)18-10)17-15(20)11-3-5-13(21-2)6-4-11/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUILBENHNPFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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